Cas no 2026096-48-8 (methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate)

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate is a specialized organic compound featuring both an imidazole and an ester functional group, making it a versatile intermediate in synthetic chemistry. Its structure allows for potential applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The ethylamino and imidazole moieties contribute to its reactivity, enabling selective modifications for targeted synthesis. The ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships due to its balanced polarity and functional group diversity. Proper handling under controlled conditions is recommended due to its reactive nature.
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate structure
2026096-48-8 structure
Product name:methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
CAS No:2026096-48-8
MF:C10H17N3O2
Molecular Weight:211.260882139206
CID:5999454
PubChem ID:165953670

methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
    • 2026096-48-8
    • EN300-1124104
    • インチ: 1S/C10H17N3O2/c1-4-12-9(10(14)15-3)8(2)13-6-5-11-7-13/h5-9,12H,4H2,1-3H3
    • InChIKey: PGNXFGOQCJKIBX-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(C)N1C=NC=C1)NCC)=O

計算された属性

  • 精确分子量: 211.132076794g/mol
  • 同位素质量: 211.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 56.2Ų

methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1124104-0.5g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
0.5g
$1152.0 2023-10-26
Enamine
EN300-1124104-0.1g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1124104-0.25g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1124104-2.5g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
2.5g
$2351.0 2023-10-26
Enamine
EN300-1124104-1.0g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8
1g
$1442.0 2023-05-24
Enamine
EN300-1124104-10.0g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8
10g
$6205.0 2023-05-24
Enamine
EN300-1124104-5.0g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8
5g
$4184.0 2023-05-24
Enamine
EN300-1124104-1g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
1g
$1200.0 2023-10-26
Enamine
EN300-1124104-10g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
10g
$5159.0 2023-10-26
Enamine
EN300-1124104-0.05g
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
2026096-48-8 95%
0.05g
$1008.0 2023-10-26

methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate 関連文献

methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoateに関する追加情報

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate (CAS No. 2026096-48-8): A Comprehensive Overview

Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate, identified by its CAS number 2026096-48-8, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a unique structural arrangement of functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of both an ethylamino group and an imidazole ring contributes to its versatile reactivity and makes it a valuable candidate for further exploration.

The compound's structure consists of a butanoate backbone, which is esterified at the terminal carbon, linked to an ethylamino moiety at the second carbon and an imidazole ring at the third carbon. This specific configuration suggests possible interactions with biological targets, making it a promising scaffold for medicinal chemistry investigations. The imidazole ring, in particular, is well-known for its role in various biological processes and has been extensively studied for its potential as a pharmacophore in drug design.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways by targeting specific enzymes or receptors. Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate exhibits characteristics that make it a suitable candidate for such applications. The ethylamino group can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets, while the imidazole ring can engage in coordination with metal ions or form hydrogen bonds with nucleophilic residues in proteins.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles, such as the imidazole ring in Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate, are known to enhance the binding affinity and selectivity of drug candidates. The imidazole scaffold has been successfully incorporated into numerous drugs used to treat various conditions, including infections, cancer, and neurological disorders. This structural motif provides a rich framework for chemical modification, allowing researchers to fine-tune the properties of the compound to optimize its pharmacological activity.

The butanoate moiety in Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate also contributes to its potential therapeutic applications. Butanoate derivatives have been explored for their metabolic stability and bioavailability, making them attractive candidates for drug development. The ester group can be hydrolyzed to form a carboxylic acid, which may influence the compound's pharmacokinetic profile and interaction with biological targets.

In the context of current research trends, Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate aligns with the growing interest in multitarget-directed ligands (MTLs). MTLs are designed to simultaneously interact with multiple biological targets, offering the potential for synergistic effects and improved therapeutic outcomes. The structural features of this compound suggest that it could be engineered to target multiple receptors or enzymes involved in complex diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriate precursors followed by functional group transformations to introduce the ethylamino and imidazole moieties. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.

The pharmacological evaluation of Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate is an ongoing area of research. In vitro studies have demonstrated its potential interactions with various biological targets, including enzymes and receptors relevant to disease pathways. These preliminary findings suggest that further investigation is warranted to explore its therapeutic potential. Preclinical studies are necessary to assess its efficacy, safety profile, and pharmacokinetic properties before moving into human trials.

The development of novel drug candidates often involves computational modeling and molecular docking techniques to predict binding affinities and interactions with biological targets. These computational approaches can help guide experimental design and optimize lead compounds like Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

The future prospects of Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like this one will play a crucial role in developing innovative treatments. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible therapeutic solutions for patients worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd